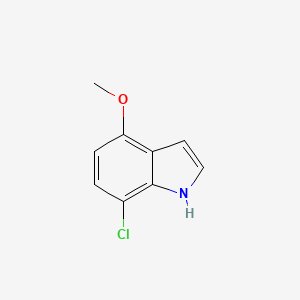

7-chloro-4-methoxy-1H-indole

Beschreibung

Significance of Substituted Indoles in Chemical Biology and Medicinal Chemistry

Indole (B1671886) derivatives are fundamental to numerous biological processes and are found in a vast array of natural products and synthetic pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.compcbiochemres.com The amino acid tryptophan, a building block of proteins, contains an indole ring, as do vital neurotransmitters like serotonin (B10506) and melatonin. pcbiochemres.compcbiochemres.com This inherent biological relevance has spurred extensive research into substituted indoles, which are indole molecules where one or more hydrogen atoms have been replaced by other functional groups.

The strategic placement of substituents on the indole ring can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.comnih.gov This allows chemists to fine-tune compounds for specific therapeutic targets. Researchers have successfully developed indole-based drugs for a multitude of diseases, including cancer, HIV, and inflammatory conditions. pcbiochemres.comopenmedicinalchemistryjournal.com For instance, the attachment of different groups to the indole nucleus has led to the creation of potent anti-cancer agents, antimicrobials, and antivirals. openmedicinalchemistryjournal.com The versatility of the indole scaffold allows for the generation of large libraries of compounds for screening, accelerating the discovery of new drug candidates. rsc.org

Overview of Halogenated and Alkoxy-Substituted Indoles in Research

The introduction of halogen atoms (such as chlorine, bromine, and iodine) and alkoxy groups (like methoxy) onto the indole framework is a common and effective strategy in medicinal chemistry. nih.govchim.it

Halogenated Indoles: The presence of a halogen atom can significantly influence a molecule's biological activity. nih.gov Halogenation can alter factors such as a compound's lipophilicity (its ability to dissolve in fats and cross cell membranes), metabolic stability, and binding affinity to target proteins. nih.govacs.org For example, the introduction of a bromine atom at position 5 of the indole nucleus has been shown to strongly favor antiproliferative activity in certain compounds. nih.gov The use of halogenation is a well-established tool in drug design to enhance the therapeutic properties of lead compounds. acs.org Green and efficient methods for the halogenation of indoles are continuously being developed to provide valuable building blocks for medicinal chemistry. organic-chemistry.org

Alkoxy-Substituted Indoles: Methoxy (B1213986) groups, a type of alkoxy group, are also frequently incorporated into indole structures. chim.it These groups are electron-donating, which can enhance the reactivity of the indole ring and influence its interaction with biological targets. chim.it Many naturally occurring indoles possess methoxy substituents, which contribute to their biological effects. chim.it The synthesis of methoxy-substituted indoles is a key strategy for diversifying the chemical properties and potential applications of this important class of compounds. chim.it For example, 5-methoxy-2-phenylindole has demonstrated significant antibacterial activity. japsonline.com

The combination of both a chloro and a methoxy group in 7-chloro-4-methoxy-1H-indole makes it a particularly interesting molecule for study. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can lead to unique chemical reactivity and biological activity profiles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAKECTWOHCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Gaps and Future Directions for 7 Chloro 4 Methoxy 1h Indole

Total Synthesis Approaches

The complete construction of the this compound skeleton from acyclic or simpler cyclic precursors is a primary focus of synthetic efforts. These multi-step routes are designed to precisely install the desired substituents at the C4 and C7 positions.

Several strategic routes have been developed for the synthesis of the this compound core and its derivatives. A common strategy involves the cyclization of appropriately substituted phenylhydrazines or anilines.

One prominent method for a derivative, this compound-3-carboxylic acid, involves the reaction of 3-methoxyphenylhydrazine with a chlorinated ketone under acidic conditions to form the indole (B1671886) structure. smolecule.com Another advanced approach is the palladium-catalyzed intramolecular α-arylation, which utilizes a pre-functionalized 2-iodoaniline (B362364) derivative. This cyclization is performed under Pd(0) catalysis at elevated temperatures (80–100°C) in polar aprotic solvents like DMF, achieving yields in the range of 65–85%. smolecule.com

A more general strategy for producing polysubstituted indoles involves the reductive cyclization of nitroarenes. nih.gov For instance, N-arylhydroxylamines, generated from nitroarenes, can react with conjugated terminal alkynes in a DABCO-catalyzed reaction. This proceeds via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an N-oxyenamine intermediate to yield the indole structure. nih.gov The Fischer indole synthesis, a robust and widely used method, can also be employed, often involving the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. rsc.orgnih.gov

| Synthetic Route | Key Reaction Type | Typical Reagents & Conditions | Product Type | Ref |

| Fischer Indole Synthesis | Condensation/Cyclization | Phenylhydrazine, Ketone/Aldehyde, Acid Catalyst (e.g., H₂SO₄, PPA) | Indole Core | smolecule.com |

| Palladium-Catalyzed Arylation | Intramolecular C-N Coupling | 2-Iodoaniline derivative, β-keto ester, Pd(0) catalyst, Base, DMF, 80–100°C | Indole-3-carboxylate | smolecule.com |

| Reductive Nitroarene Cyclization | beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | Nitroarene, Reducing Agent, Conjugated Alkyne, DABCO catalyst | 3-EWG-Indole | nih.gov |

| Carbonylative Synthesis | Reductive N-Heteroannulation | o-Nitrostyrene, CO (4 bar), Pd(OAc)₂, Ligand (e.g., dppp), DMF, 120°C | Fused Indole | beilstein-journals.org |

The success of any total synthesis is highly dependent on the selection and preparation of appropriate precursors. The substitution pattern of the final indole is dictated by the substituents on the starting materials.

For palladium-catalyzed cyclization, a key precursor is a pre-functionalized 2-iodoaniline, such as 2-iodo-4-methoxy-6-chloroaniline. smolecule.com The synthesis of this precursor requires careful regioselective installation of the iodide, methoxy (B1213986), and chloro groups on the aniline (B41778) ring. For Fischer indole synthesis, a key precursor is 3-methoxyphenylhydrazine, which provides the methoxy group at the eventual C4 position of the indole. smolecule.com The chloro group is introduced via the other reactant, for example, 4-chlorocyclohexanone (B8230851) for an indole-3-carboxylic acid derivative. smolecule.com The optimization of these precursors is critical for achieving high yields and preventing the formation of undesired isomers.

| Precursor | Synthetic Route | Resulting Indole Moiety | Ref |

| 2-Iodo-4-methoxy-6-chloroaniline | Palladium-Catalyzed Arylation | 7-Chloro-4-methoxy-indole | smolecule.com |

| 3-Methoxyphenylhydrazine | Fischer Indole Synthesis | 4-Methoxy-indole | smolecule.com |

| Substituted Nitroarenes | Reductive Cyclization | Polysubstituted Indoles | nih.gov |

| 4-Bromo-3-nitrotoluene | Bartoli Indole Synthesis | 7-Bromo-4-methyl-indole | rsc.org |

Controlling the orientation of ring closure (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are crucial aspects of synthesis.

Regioselectivity: In the synthesis of this compound derivatives, the positions of the substituents play a directing role. The electron-withdrawing nature of the chlorine atom at the C7 position helps to stabilize the transition state during cyclization. smolecule.com Conversely, the steric hindrance presented by the methoxy group at the C4 position can influence the efficiency of certain reactions, such as enolate formation, while also enhancing regioselectivity by directing cyclization. smolecule.com Direct functionalization of the indole core, such as the iodination of 4-methoxy-1H-indole-3-carbaldehyde, has been shown to occur regioselectively at the C7 position. rsc.org

Stereoselectivity: While the parent this compound is achiral, the synthesis of its derivatives can involve stereoselective steps. For example, the synthesis of N-aryl indoles with axially chiral N-C bonds has been achieved with high diastereoselectivity using nucleophilic substitution reactions on planar chiral arene chromium complexes. acs.orgnih.gov The stereochemical outcome is highly dependent on the substituents on the indole ring. acs.orgnih.gov Furthermore, stereoselective functionalizations, such as the organocatalyzed C-glycosylation of the indole nucleus, demonstrate the ability to control stereochemistry at a position on the indole core under mild conditions. rsc.org

Synthesis of Analogs and Precursors

The synthesis of analogs of this compound, including other halogenated or methoxy-substituted indoles, provides valuable structure-activity relationship data and access to novel compounds.

The synthesis of various methoxy-activated and halogenated indoles has been widely reported, often employing methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it These methods allow for the construction of indoles with diverse substitution patterns. For example, 5-bromo- and 5,7-dibromo-1-methoxyindoles have been prepared from the corresponding bromo-substituted 2,3-dihydroindoles. clockss.org The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been accomplished starting from vanillin (B372448) through a multi-step sequence involving methylation, nitration, reduction, and cyclization. chim.it Similarly, a closely related analog, methyl 7-chloro-4-fluoro-1H-indole-3-carboxylate, has been synthesized via the reductive cyclization of a corresponding nitroarene. nih.gov

| Analog / Precursor | Key Starting Material(s) | Synthetic Method | Ref |

| 5-Bromo-1-methoxyindole | 5-Bromo-2,3-dihydroindole | N-oxidation and rearrangement | clockss.org |

| 5,7-Dibromo-1-methoxyindole | 5,7-Dibromo-2,3-dihydroindole | N-oxidation and rearrangement | clockss.org |

| Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate | Vanillin | Multi-step sequence | chim.it |

| Methyl 7-chloro-4-fluoro-1H-indole-3-carboxylate | Substituted Nitroarene | Reductive Cyclization | nih.gov |

The indole ring is an electron-rich heterocycle, making it amenable to various functionalization reactions, typically electrophilic substitution at the C3 position. researchgate.net However, modern methods allow for selective functionalization at other positions as well.

C-H bond functionalization has emerged as a powerful tool for modifying the indole core without the need for pre-functionalized substrates. researchgate.netresearchgate.net Palladium and rhodium catalysts are often used to achieve direct C-C or C-heteroatom bond formation. beilstein-journals.orgnih.gov Carbonylative approaches can introduce ketoamide and amide groups regioselectively at the C3 position. beilstein-journals.org

Other functionalization strategies include:

Halogenation: Direct halogenation can introduce chloro, bromo, or iodo groups onto the indole ring, which then serve as handles for further cross-coupling reactions. rsc.orgmdpi.com

Acylation: Friedel-Crafts acylation, for example with squaric acid dichloride, can introduce acyl groups at the C3 position. researchgate.net

N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated to produce N-substituted derivatives. mdpi.com

Cycloadditions & Annulations: The indole core can be used as a building block for constructing more complex fused heterocyclic systems, such as pyrimido[4,5-b]indoles. mdpi.com

Glycosylation: Stereoselective C-glycosylation can attach sugar moieties to the indole ring, a common feature in many natural products. rsc.orgacs.org

| Functionalization Type | Position(s) | Reagents / Catalyst | Example Product | Ref |

| C-H Carbonylation | C3 | CO, Pd(dppf)Cl₂, Secondary Amine | Indol-3-α-ketoamide | beilstein-journals.org |

| C-H Glycosylation | C2, C3 | Glycosyl Chloride, Palladium Catalyst | 2,3-Diglycosylindole | acs.org |

| Halogenation | C3 | N-Halosuccinimide (NCS, NBS) | 3-Halo-2-CF₃-indole | mdpi.com |

| N-Alkylation | N1 | NaH, Alkyl Halide (e.g., MeI) | N-Methyl-indole | mdpi.com |

| Friedel-Crafts Acylation | C3 | Squaric acid dichloride | 3-Chloro-4-(indol-3-yl)cyclobutenedione | researchgate.net |

| Annulation (SNAr) | Fused Ring | Dichloropyrimidine, Alicyclic Amine | 7-Chloro-9H-pyrimido[4,5-b]indole | mdpi.com |

Synthesis of Indole-Containing Hybrid Compounds

The indole nucleus, particularly the substituted this compound scaffold, is a valuable building block for creating hybrid molecules, where the indole ring is fused or linked to other heterocyclic systems. nih.govgoogle.com This strategy aims to combine the structural features of different pharmacophores to create novel chemical entities.

The synthesis of these hybrids often involves a multi-step process. For example, indole-isoxazole hybrids can be prepared by reacting a 3-acetylindole (B1664109) with diethyl oxalate, followed by treatment with hydroxylamine (B1172632) hydrochloride to form the isoxazole (B147169) ring. nih.gov The resulting ester can be hydrolyzed to a carboxylic acid, which is then coupled with various amines to produce a library of indole-isoxazole-carboxamide derivatives. nih.gov Similarly, indole-oxadiazole-thiazolidinone hybrids are synthesized through a multi-step route starting with an indole derivative. mdpi.com

Patents describe the synthesis of complex hybrids where a heterocycle is attached at the 3-position of the 7-chloro-1H-indole core. google.com For instance, a (7-chloro-1H-indol-3-yl) thiadiazole intermediate can be reacted with an appropriate amine via nucleophilic displacement of a leaving group to yield complex hybrid structures. google.com

Table 2: Examples of Indole-Based Hybrid Compound Synthesis

| Hybrid Type | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| Indole-Isoxazole | Cyclocondensation followed by amide coupling nih.gov | Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate nih.gov |

| Indole-Oxadiazole-Thiazolidinone | Multi-step synthesis involving oxadiazole and thiazolidinone ring formation mdpi.com | Indole-derived oxadiazole-bearing amine mdpi.com |

| Indole-Thiadiazole | Nucleophilic substitution on a pre-formed indole-thiadiazole core google.com | 3-(Thiadiazolyl)-7-chloro-1H-indole with a leaving group google.com |

| Indole-Pyrazino | Cyclization reactions to form fused ring systems frontiersin.org | Indole-2-carboxamide derivatives frontiersin.org |

| Indolyl Squaryl Chloride | Friedel-Crafts acylation researchgate.net | 5-methoxyindole, squaric acid dichloride researchgate.net |

Emerging Synthetic Technologies

The synthesis of indoles is continually evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally benign methodologies. These emerging technologies focus on the principles of green chemistry and the development of novel catalytic systems.

Green Chemistry Principles in Indole Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. openmedicinalchemistryjournal.commdpi.com In indole synthesis, these principles are applied through various strategies, including the use of alternative energy sources, green solvents, and solvent-free reaction conditions. openmedicinalchemistryjournal.comsemanticscholar.org

Microwave-assisted synthesis has emerged as a key green technology, often leading to significantly reduced reaction times, increased yields, and fewer by-products compared to conventional heating methods. doi.orgresearchgate.net Solvent-free, microwave-assisted reactions represent a particularly environmentally friendly approach. doi.org

The replacement of hazardous organic solvents with greener alternatives is another cornerstone of green chemistry. semanticscholar.org Water is an ideal green solvent, and methodologies have been developed for synthesizing 3-substituted indoles via multi-component reactions in water, making the process more economical and eco-friendly. openmedicinalchemistryjournal.com Ionic liquids are also explored as alternative reaction media. openmedicinalchemistryjournal.comresearchgate.net Furthermore, performing reactions under solvent-free conditions, for example by grinding reactants together, minimizes waste and environmental impact. mdpi.com

Table 3: Application of Green Chemistry Principles in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Benefits |

|---|---|---|

| Alternative Energy Sources | Microwave irradiation to accelerate reactions. doi.org | Reduced reaction time, higher yields, increased productivity. doi.org |

| Use of Green Solvents | Employing water or ionic liquids as the reaction medium. openmedicinalchemistryjournal.com | Reduced toxicity and environmental impact, improved safety. openmedicinalchemistryjournal.comsemanticscholar.org |

| Solvent-Free Reactions | Grinding solid reactants together or using solid-supported reagents. mdpi.comresearchgate.net | Elimination of solvent waste, simplified purification. researchgate.net |

| Catalysis | Use of solid acid catalysts, phase-transfer catalysts, or biocatalysts. openmedicinalchemistryjournal.comresearchgate.net | High efficiency, selectivity, and potential for catalyst recycling. openmedicinalchemistryjournal.com |

Catalytic Approaches for Indole Ring Formation and Functionalization

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of the indole ring have greatly benefited from the development of novel catalytic systems, particularly those based on transition metals and organocatalysis.

Palladium-catalyzed reactions are widely used for constructing and functionalizing the indole core. smolecule.com Cross-coupling reactions like the Miyaura borylation enable the introduction of boronate ester groups, which are versatile handles for further transformations. Intramolecular C-H activation and arylation strategies catalyzed by palladium provide efficient routes to complex indole derivatives. smolecule.com

Beyond palladium, other transition metals are finding utility. Ruthenium catalysts, driven by light (photocatalysis), can achieve regioselective C-H functionalization of the indole ring under green conditions. acs.org More recently, rhodaelectro-catalysis, which uses electricity as a clean oxidant, has been developed for C-H/N-H annulation reactions to build complex, fused indole systems. chinesechemsoc.org

Metal-free catalytic approaches are also gaining prominence. N-Heterocyclic Carbenes (NHCs), a type of organocatalyst, can catalyze the functionalization of C(sp³)-H bonds adjacent to the indole ring, opening new avenues for reactivity. scispace.com Base-catalyzed methods are also effective for producing 3-substituted indoles through reactions like Knoevenagel condensation and Michael addition. nih.gov

Table 4: Modern Catalytic Approaches in Indole Synthesis & Functionalization

| Catalytic System | Type of Transformation | Example Reaction |

|---|---|---|

| Palladium Catalysis | Cross-coupling, C-H Arylation smolecule.com | Miyaura borylation, intramolecular α-arylation smolecule.com |

| Ruthenium Photocatalysis | C-H Functionalization acs.org | C-3 Formylation of indoles with alcohols acs.org |

| Rhodium Electrocatalysis | C-H/N-H Annulation chinesechemsoc.org | [5 + 2] annulation of indoles with alkynes chinesechemsoc.org |

| N-Heterocyclic Carbene (NHC) Organocatalysis | C(sp³)-H Functionalization scispace.com | Reaction of 2-formyl-3-methylindoles with ketones scispace.com |

| Base Catalysis | C-3 Substitution nih.gov | Knoevenagel condensation/Michael addition with aldehydes nih.gov |

Reactivity and Reaction Mechanisms of 7 Chloro 4 Methoxy 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is known for its high reactivity towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring. chim.itrsc.org However, the substituents on the benzene (B151609) ring of 7-chloro-4-methoxy-1H-indole introduce a layer of complexity to its reactivity.

This dual substitution leads to a nuanced reactivity profile. The activating effect of the methoxy (B1213986) group generally enhances the susceptibility of the indole to electrophilic substitution, while the deactivating chloro group modulates this reactivity. chim.it In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the chloro group, especially when combined with other activating groups, can facilitate the substitution of the halogen by strong nucleophiles, although this is less common for simple chloroindoles without strong electron-withdrawing groups elsewhere on the ring. evitachem.comsmolecule.com

Indoles, being π-excessive heterocycles, can also act as carbon nucleophiles in reactions with highly electrophilic partners. researchgate.netresearchgate.net The nucleophilicity of the indole is enhanced by electron-donating groups like methoxy and diminished by electron-withdrawing groups. researchgate.net Studies on related methoxyindoles show they readily engage in C-C bond-forming reactions with superelectrophiles. researchgate.net

For unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position. chim.it When the C3 position is blocked, substitution may occur at C2. chim.it In this compound, the C3 position remains the most nucleophilic and is the primary site for electrophilic attack.

The directing effects of the substituents on the benzene ring also play a critical role. The C4-methoxy group directs electrophiles to its ortho positions (C3 and C5) and para position (C7). The C7-chloro group directs to its ortho (C6) and para (C5) positions. The convergence of these directing effects, along with the intrinsic reactivity of the indole nucleus, suggests a complex regiochemical outcome for substitutions on the benzene ring, though reactions on the pyrrole ring, particularly at C3, are generally favored. Site-selective functionalization of the C7 position of indoles has been achieved using specialized catalytic systems, such as ruthenium(II) biscarboxylate, which can override the inherent reactivity patterns through directed C-H activation. researchgate.net

Table 1: Summary of Substitution Reactions and Substituent Influence

| Reaction Type | Typical Reagent/Condition | Key Influencing Factor | Expected Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Electron-donating C4-OCH₃ group enhances reactivity; C3 is the most probable site. chim.itsmolecule.com | High |

| Nucleophilic Substitution (Indole as nucleophile) | Superelectrophiles (e.g., DNBF-Cl) researchgate.net | The π-excessive indole ring acts as a carbon nucleophile. researchgate.net | High with potent electrophiles |

Oxidation and Reduction Pathways

Substituted indoles can undergo various oxidation and reduction reactions, targeting either the heterocyclic ring or the attached functional groups. ontosight.ai

Oxidation : The indole ring can be oxidized, sometimes leading to the formation of quinones or other oxidized derivatives. For instance, oxidation of similar indole structures can be achieved with reagents like potassium permanganate (B83412) or hydrogen peroxide. chim.itsmolecule.com

Reduction : Reduction reactions can target specific functionalities. While the core indole is relatively stable to reduction, appended groups can be reduced. For example, a carboxylic acid derivative could be reduced to an alcohol using lithium aluminum hydride. smolecule.com The chloro group at C7 could potentially be reduced to a hydrogen atom under specific catalytic hydrogenation conditions.

Cycloaddition and Rearrangement Reactions

The indole scaffold, particularly the C2-C3 double bond, can participate in cycloaddition reactions. rsc.org Dearomative cycloadditions, such as the [4+3] cycloaddition of 3-alkenylindoles with oxyallyl cations, have been used to construct complex polycyclic systems like cyclohepta[b]indoles. nih.govacs.org While specific examples for this compound are not prominent, its structure is amenable to such transformations following appropriate functionalization (e.g., introduction of an alkenyl group at C3).

Rearrangement reactions are also known for indole derivatives. For example, the Fischer indole synthesis itself involves a smolecule.comsmolecule.com-sigmatropic rearrangement. nih.gov Other rearrangements can be induced under specific conditions, often catalyzed by acid. nih.gov

Reactions at the N1-H Position of the Indole

The nitrogen atom of the indole ring possesses a reactive N-H bond, making it a site for various functionalizations. The acidity of the N-H proton allows for deprotonation with a suitable base, generating an indolyl anion that is a potent nucleophile.

Common reactions at the N1 position include:

N-Alkylation : Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces an alkyl group onto the nitrogen. smolecule.com

N-Acylation : Treatment with acylating agents like acid chlorides or anhydrides yields N-acylindoles. ontosight.aismolecule.com

N-Sulfonylation : Reaction with sulfonyl chlorides provides N-sulfonylindoles, a common protecting group strategy.

These reactions are fundamental for modifying the properties of the indole and for use as a protecting group strategy during multi-step syntheses. nih.gov

Exploration of Novel Reaction Pathways

Modern synthetic chemistry continues to uncover new ways to functionalize indole rings with high selectivity.

Catalytic C-H Functionalization : As mentioned, ruthenium-catalyzed C7-H activation provides a direct route to functionalizing the benzene ring of indoles, a position that is often difficult to access via classical electrophilic substitution. researchgate.net

Reactions with Superelectrophiles : The use of extremely reactive electrophiles, such as 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl), allows for C-C bond formation with weakly nucleophilic indoles, expanding the scope of accessible structures. researchgate.net

smolecule.comsmolecule.com-Sigmatropic Rearrangements : A novel one-pot synthesis of polysubstituted 1-alkoxyindoles has been developed based on the smolecule.comsmolecule.com-sigmatropic rearrangement of N-oxyenamines, generated from N-arylhydroxylamines and conjugated terminal alkynes. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) |

| Cyclohepta[b]indole |

| Lithium aluminum hydride |

| Potassium permanganate |

| N-acylindoles |

| N-sulfonylindoles |

| 1-alkoxyindoles |

| N-oxyenamines |

| N-arylhydroxylamines |

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 7-chloro-4-methoxy-1H-indole, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) NMR experiments, is essential for confirming the substitution pattern on the indole (B1671886) ring.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-donating methoxy (B1213986) group at the C4 position and the electron-withdrawing, electronegative chloro group at the C7 position exert predictable influences on the indole scaffold.

¹H NMR: The proton spectrum is expected to show signals for the five protons on the indole core and the three protons of the methoxy group. The N-H proton typically appears as a broad singlet at a high chemical shift (δ > 8.0 ppm). The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H5 and H6) will have characteristic shifts and coupling patterns. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the this compound structure. The substituent effects are more pronounced in the carbon spectrum. The C4 carbon, attached to the electron-donating methoxy group, will be significantly shielded, while the C7 carbon, bearing the chloro group, will be deshielded.

The following tables provide the predicted chemical shifts (δ) in parts per million (ppm) for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| NH | > 8.5 | broad singlet | - |

| H2 | ~7.2 | triplet or doublet of doublets | J ≈ 2.5-3.0 |

| H3 | ~6.5 | triplet or doublet of doublets | J ≈ 2.5-3.0 |

| H5 | ~6.9 | doublet | J ≈ 8.0 |

| H6 | ~7.1 | doublet | J ≈ 8.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~123 |

| C3 | ~101 |

| C3a | ~128 |

| C4 | ~150 |

| C5 | ~110 |

| C6 | ~122 |

| C7 | ~116 |

| C7a | ~132 |

To unambiguously assign the predicted signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would be observed between H5 and H6 on the benzene portion of the ring, and between H2 and H3 on the pyrrole portion, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H2 to C2, H5 to C5, methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substituent positions. It shows correlations between protons and carbons over two or three bonds. Key long-range correlations would include:

A correlation from the methoxy protons (OCH₃) to the C4 carbon, confirming the position of the methoxy group.

Correlations from H5 to carbons C4, C7, and C3a.

A correlation from the N-H proton to carbons C2, C3, C7a, and C3a.

Correlations from H6 to C4 and C7a.

Together, these 2D NMR experiments provide a complete and interlocking map of the molecule's covalent framework, leaving no doubt as to the identity of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental formula. For this compound (C₉H₈ClNO), the presence of chlorine with its two common isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), results in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments.

HRMS would be expected to show two molecular ion peaks:

[M]⁺ (for ³⁵Cl): Calculated m/z of 181.0345

[M+2]⁺ (for ³⁷Cl): Calculated m/z of 183.0316

The observation of this doublet at the correct m/z values with an intensity ratio of approximately 3:1 is a definitive indicator of a molecule containing one chlorine atom, and the high-resolution measurement confirms the specific elemental composition.

Under electron ionization (EI), the molecular ion would undergo fragmentation. Predicted key fragments include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 166.01.

[M-36]⁺: Loss of a neutral HCl molecule.

[M-CH₃-CO]⁺: Subsequent loss of carbon monoxide from the [M-15]⁺ fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. tandfonline.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | Sharp, Medium |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium |

| Aliphatic C-H Stretch | Methoxy -CH₃ | 2950-2850 | Medium |

| Aromatic C=C Stretch | Indole Ring | 1610-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl-O-CH₃ | ~1030 | Strong |

The sharp N-H stretch around 3400 cm⁻¹ is characteristic of the indole amine. tandfonline.com The strong bands for the C-O stretching of the aryl methoxy ether group are also key identifiers. fiveable.mespectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The indole ring is a chromophore that typically displays two distinct absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov

The positions of these absorption maxima (λ_max) are influenced by substituents on the ring. nih.gov

The methoxy group at C4 is a strong electron-donating group (auxochrome) and is expected to cause a significant bathochromic (red) shift of both absorption bands due to the extension of the conjugated system through its lone pair of electrons. oup.comresearchgate.net

The chloro group at C7 is also an auxochrome but has a weaker and more complex effect, typically causing a smaller bathochromic shift.

For this compound, the UV spectrum (typically measured in a solvent like ethanol (B145695) or cyclohexane) is predicted to show absorption maxima at longer wavelengths compared to unsubstituted indole (λ_max ≈ 270-280 nm). The combined effect of the methoxy and chloro groups would likely shift the primary absorption bands to approximately 285-300 nm . nih.govcore.ac.ukacs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to optimize molecular geometry and predict a variety of properties. researchgate.net Standard approaches, such as those using the B3LYP functional with a 6-311G or similar basis set, provide detailed information on bond lengths, bond angles, and dihedral angles. asianresassoc.orgscirp.org These geometric parameters are crucial as they define the molecule's three-dimensional shape, which influences its packing in a solid state and its ability to fit into the active site of a protein.

Table 1: Predicted Molecular Properties of Indole (B1671886) Derivatives from DFT Calculations This table illustrates typical data obtained from DFT calculations for indole-based compounds. Specific values for 7-chloro-4-methoxy-1H-indole would require a dedicated computational study.

| Property | Significance | Example Data for a Substituted Indole |

|---|---|---|

| Optimized Bond Lengths (Å) | Determines molecular size and shape. | C-Cl: ~1.74, C-O: ~1.36, N-H: ~1.01 |

| **Optimized Bond Angles (°) ** | Defines the molecule's 3D geometry. | C-C-Cl: ~120°, C-O-C: ~118° |

| Dipole Moment (Debye) | Indicates molecular polarity and intermolecular forces. | ~2.0 - 4.0 D |

| Polarizability (a.u.) | Measures the deformability of the electron cloud. | Influences non-covalent interactions. |

| Total Energy (Hartree) | Represents the molecule's stability at 0 K. | Lower energy indicates higher stability. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has low kinetic stability, and is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This facilitates charge transfer within the molecule, which is a crucial aspect of many chemical and biological processes. scirp.org For this compound, the electron-donating methoxy (B1213986) group is expected to raise the energy of the HOMO, while the electron-withdrawing chloro atom would lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating potential for high reactivity.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data and Global Reactivity Descriptors This table presents conceptual data based on principles from FMO analysis of related compounds. nih.gov

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness; high softness correlates with high reactivity. |

Molecular Docking and Dynamics Simulationsrsc.orgresearchgate.net

To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed. These computational techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and assess the stability of the resulting complex over time.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in studies of related compounds like 7-chloro-9H-pyrimido[4,5-b]indole derivatives, the indole scaffold was observed to form crucial hydrogen bonds with backbone residues in the hinge region of protein kinases like GSK-3β. mdpi.com Specifically, the indole N-H donor and nitrogen atoms in the fused pyrimidine (B1678525) ring are critical for this interaction. mdpi.com

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of every atom in the complex over time. This provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein. A stable root mean square deviation (RMSD) over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. mdpi.com These simulations can also be used to calculate binding free energy, which is a theoretical estimation of the ligand's binding affinity for the protein.

Table 3: Key Interactions for Indole-Based Ligands in Protein Kinase Binding Sites Data compiled from studies on analogous chloro-indole derivatives. mdpi.comnih.gov

| Interacting Residue (Example) | Interaction Type | Significance |

|---|---|---|

| Val135 (in GSK-3β) | Hydrogen Bond | Anchors the ligand to the hinge region of the kinase. mdpi.com |

| Asp133 (in GSK-3β) | Hydrogen Bond | Provides an additional anchor point in the hinge region. mdpi.com |

| Leu30, Gly21 (in FBPase) | Hydrophobic Interaction | The indole ring forms favorable contacts with nonpolar residues, enhancing binding. researchgate.net |

| Asn688 | Hydrogen Bond | The indole moiety can act as a hydrogen bond donor. ub.edu |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand when it binds to a protein is often referred to as its "bioactive conformation." MD simulations are essential for exploring the conformational flexibility of a ligand within a binding site and understanding the associated energy changes. mdpi.com

The stability of a protein-ligand complex can be visualized using a free energy landscape (FEL), which plots the conformational states of the system against their free energy. rsc.org Stable conformations correspond to low-energy basins on this landscape. For the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, MD simulations showed that it maintains stable interactions, indicating it adopts a favorable and relatively rigid conformation within the binding pocket. mdpi.com The ability of a molecule to adopt a low-energy bioactive conformation with minimal conformational penalty is often a key determinant of its binding affinity. researchgate.net

Structure-Activity Relationship (SAR) Modelingmdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) modeling aims to understand how changes in the chemical structure of a compound affect its biological activity. By synthesizing and testing a series of related compounds, researchers can identify which chemical groups (pharmacophores) are essential for activity and which can be modified to improve properties like potency and selectivity.

For indole-based compounds, SAR studies have revealed critical insights. For example, in a series of 1H-indole-2-carboxamides designed as CB1 receptor modulators, the position of substituents on the indole ring was found to be crucial. nih.gov A chloro group was preferred at the 3-position, whereas its placement at the 4- or 7-position led to significantly lower potency. nih.gov Conversely, a methoxy group showed moderate potency at both the 3- and 4-positions, suggesting it was less sensitive to its location in that particular scaffold. nih.gov Another study on CB1 modulators highlighted that an electron-withdrawing group, such as chlorine, at the C5-position was a key feature for enhancing activity. nih.gov Moving this chloro group to the C6-position resulted in a drastic reduction in binding affinity. nih.gov These findings underscore the importance of precise substituent placement on the indole core for achieving desired biological effects.

Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Substituted Indoles This table summarizes key SAR principles from studies on various indole series. mdpi.comnih.govnih.gov

| Structural Modification | Scaffold/Target | Observed Effect on Activity |

|---|---|---|

| Chloro at C3 vs. C4/C7 | 1H-Indole-2-carboxamides / CB1 Receptor | C3-Cl was potent; C4-Cl and C7-Cl were much less active. nih.gov |

| Methoxy at C3 vs. C4 | 1H-Indole-2-carboxamides / CB1 Receptor | Showed moderate potency in both positions. nih.gov |

| Chloro at C5 vs. C6 | Indole-2-carboxamides / CB1 Receptor | C5-Cl was highly favorable; moving it to C6 drastically reduced binding affinity. nih.gov |

| Methylation of Indole N-H | 7-chloro-9H-pyrimido[4,5-b]indoles / GSK-3β | Abolished activity, confirming the N-H is a critical hydrogen bond donor. mdpi.com |

| Side Chain Modification | 7-chloro-9H-pyrimido[4,5-b]indoles / GSK-3β | Switching from an amide to a cyanoethyl-substituted tertiary amine proved beneficial for binding. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a important in silico tool used to correlate the chemical structure of compounds with their biological activity. For indole derivatives, including those with chloro and methoxy substitutions, QSAR models have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogs. hep.com.cnresearchgate.nettandfonline.com

In the context of this compound and related structures, QSAR studies often focus on identifying key molecular descriptors that govern their activity. These descriptors can include steric, electronic, and hydrophobic parameters. For instance, the presence of the electron-withdrawing chlorine atom at the 7-position and the electron-donating methoxy group at the 4-position can be quantified and correlated with the compound's ability to inhibit a specific enzyme or bind to a receptor. chim.it

A study on a series of 7-chloro-4-aminoquinoline derivatives, which share a similar chloro-substituted heterocyclic core, utilized Hologram QSAR (HQSAR) analysis to elucidate the structural requirements for anti-tubercular activity. researchgate.net This type of analysis can reveal which fragments of the molecule contribute positively or negatively to the biological response, thereby informing the design of new derivatives with improved efficacy. researchgate.net

While specific QSAR studies solely focused on this compound are not extensively reported in the public domain, the principles of QSAR are broadly applicable. By analyzing a series of related indole compounds, researchers can build predictive models. For example, a QSAR study on indole-based inhibitors of a particular enzyme would likely highlight the importance of the substitution pattern on the benzene (B151609) ring, including the electronic effects of groups like chloro and methoxy.

Table 1: Key Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Hammett constants, Dipole moment, Partial charges | Modulates electrostatic interactions with the target protein. |

| Steric | Molar refractivity, van der Waals volume | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the overall size and shape of the molecule. |

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query to screen virtual compound libraries for novel molecules with the potential for similar activity.

For a molecule like this compound, a pharmacophore model would typically define the spatial arrangement of key features such as:

Hydrogen Bond Acceptors: The methoxy oxygen and the indole nitrogen can act as hydrogen bond acceptors. chemscene.com

Hydrogen Bond Donors: The indole N-H group is a potential hydrogen bond donor. chemscene.com

Aromatic Rings: The indole ring system itself represents a hydrophobic and aromatic feature.

Halogen Atoms: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

A pharmacophore model for inhibitors of a particular kinase, for example, might require a hydrogen bond donor to interact with the hinge region of the ATP binding site, an aromatic ring to occupy a hydrophobic pocket, and a hydrogen bond acceptor at a specific distance. mdpi.com

Studies on related heterocyclic systems demonstrate the utility of this approach. For instance, pharmacophore modeling has been successfully applied to identify novel ligands for various receptors and enzymes. nih.gov In the case of 7-chloroquinoline (B30040) derivatives, pharmacophore mapping has been used in conjunction with other in silico methods to propose potential biological targets. researchgate.net

A hypothetical pharmacophore model for a target interacting with this compound could be generated based on its known biologically active conformations or through the analysis of its interactions within a known protein binding site. This model would be invaluable for virtual screening campaigns aimed at discovering new lead compounds for various therapeutic areas, including anticancer and anti-inflammatory applications. smolecule.com

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Target Binding |

| Hydrogen Bond Donor | Indole N-H | Interaction with backbone carbonyls or acidic residues. |

| Hydrogen Bond Acceptor | Methoxy Oxygen | Interaction with hydrogen bond donor groups on the protein. |

| Aromatic Ring | Indole Core | π-π stacking or hydrophobic interactions. |

| Halogen Bond Donor | Chlorine Atom | Interaction with electron-rich atoms like oxygen or sulfur. |

| Hydrophobic Center | Benzene portion of the indole | Occupation of hydrophobic pockets in the binding site. |

Biological Activity and Mechanisms of Action of 7 Chloro 4 Methoxy 1h Indole and Its Analogs

Anticancer Research

Indole (B1671886) derivatives are a well-established class of compounds in anticancer research due to their ability to interact with various molecular targets and display multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and suppression of angiogenesis. semanticscholar.orgajgreenchem.com The presence of methoxy (B1213986) and chloro substituents on the indole ring can enhance these anticancer properties. chim.it

In Vitro Cytotoxicity Studies on Cancer Cell Lines

The cytotoxic potential of 7-chloro-4-methoxy-1H-indole and its analogs has been evaluated against a variety of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with promising anticancer activity.

One area of investigation involves the synthesis of 7-chloroquinoline (B30040) hydrazones incorporating an indole moiety. nih.gov Although specific data for a this compound derivative was not detailed, a related compound, 7-chloro-4-(2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinyl)quinoline, demonstrated significant cytotoxic activity with submicromolar GI50 values across a panel of nine tumor types. nih.gov This highlights the potential of combining the 7-chloroquinoline scaffold with substituted indoles to achieve potent anticancer effects. nih.gov

Another study focused on 2-phenylindole (B188600) derivatives as potential anticancer agents. nih.gov While not containing the exact 7-chloro-4-methoxy substitution pattern, this research explored the impact of halogen and methoxy groups at various positions of the indole ring. nih.gov The findings suggested that appropriate substituents at positions 4 through 7 could mimic the activity of known tubulin inhibitors, indicating that a 7-chloro-4-methoxy substitution could be a favorable pattern for cytotoxic activity. nih.gov

Furthermore, research on substituted benzyl-1H-indole-2-carbohydrazides has shown that indole derivatives can exhibit significant cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). semanticscholar.org

Quinazolinone derivatives bearing a 7-chloro substitution have also been investigated. For instance, a 7-chloro analog with a 4-methoxy-substituted phenylurea moiety (5j) showed enhanced inhibitory action against several cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Indole Analogs

| Compound/Analog | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 7-chloro-4-(2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinyl)quinoline | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Exhibited good cytotoxic activity with submicromolar GI50 values. | nih.gov |

| 2-Phenylindole Derivatives | MCF-7 (Breast), NCI/ADR-RES, Messa/Dx5 | Potent tubulin polymerization inhibitors and showed strong growth inhibition of multidrug-resistant cell lines. | nih.gov |

| Substituted Benzyl-1H-indole-2-carbohydrazides | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | Several derivatives showed moderate to high cytotoxicity. | semanticscholar.org |

| 7-Chloro-quinazolinone Analog (5j) | HCT116, HePG2, Hela, MCF-7 | Displayed enhanced inhibitory action with IC50 values ranging from 9.51–16.01 μM. | nih.gov |

Mechanisms of Antiproliferative Activity

The anticancer effects of this compound analogs are mediated through various cellular mechanisms, primarily apoptosis induction, cell cycle arrest, and the suppression of angiogenesis.

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents eliminate tumor cells. medchemexpress.com Indole derivatives have been shown to induce apoptosis in various cancer cell lines. semanticscholar.org For example, certain substituted benzyl-1H-indole-2-carbohydrazides were found to significantly increase the population of Annexin-V positive cells, a marker for apoptosis. semanticscholar.org The proposed mechanisms often involve the modulation of key proteins in the apoptotic pathway, such as those in the Bcl-2 family and caspases. semanticscholar.orgresearchgate.net

Disruption of the normal cell cycle is another key strategy for inhibiting cancer cell proliferation. Indole-based compounds have been shown to cause cell cycle arrest at different phases. mdpi.com For instance, some indole derivatives have been observed to cause an accumulation of cells in the S phase or the G2/M phase of the cell cycle. semanticscholar.orgmdpi.com This arrest prevents the cancer cells from dividing and proliferating. Certain 2-phenylindole derivatives have been shown to arrest over 80% of HeLa cells in the G2/M phase, which is followed by cell death. nih.gov Similarly, some benzenesulfonate (B1194179) derivatives with structural similarities to indole compounds have also been reported to cause cell cycle arrest in the G2/M phase. mdpi.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Targeting this process is a valid anticancer strategy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, and its inhibition is a target for many anticancer drugs. nih.govrsc.org Analogs of this compound, particularly those based on quinazoline (B50416) and oxindole (B195798) scaffolds, have been designed and evaluated as potential VEGFR-2 inhibitors. nih.govnih.gov For example, a 7-chloro-quinazoline derivative demonstrated potent inhibition of VEGFR-2. nih.gov This suggests that this compound analogs could potentially suppress tumor growth by cutting off its blood supply.

Target Identification and Validation

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of more effective and selective drugs. For indole derivatives, several key targets have been identified.

One of the most well-established targets for indole-based anticancer agents is tubulin . nih.govresearchgate.net Several 2-phenylindole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and subsequent apoptosis. nih.gov The substitution pattern on the indole ring, including the presence of chloro and methoxy groups, plays a vital role in the binding affinity to tubulin. nih.gov

Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . nih.govnih.gov As mentioned earlier, the inhibition of VEGFR-2 by indole analogs can lead to the suppression of angiogenesis. Docking studies have been employed to understand the binding interactions of these compounds with the active site of VEGFR-2. nih.gov

Furthermore, other protein kinases, such as those in the Janus kinase (JAK) family and Glycogen (B147801) Synthase Kinase-3β (GSK-3β) , have been identified as potential targets for indole-based inhibitors. nih.gov For instance, a series of 7-chloro-9H-pyrimido[4,5-b]indole derivatives were developed as GSK-3β inhibitors. nih.gov

Table 2: Identified Molecular Targets of this compound Analogs and Related Compounds

| Molecular Target | Compound Class/Analog | Mechanism of Action | Reference(s) |

| Tubulin | 2-Phenylindoles | Inhibition of polymerization, leading to mitotic arrest and apoptosis. | nih.gov |

| VEGFR-2 | Quinazolinones, Oxindoles | Inhibition of angiogenesis. | nih.govnih.gov |

| EGFR | Oxindoles | Inhibition of cell proliferation and signaling. | nih.gov |

| GSK-3β | 7-chloro-9H-pyrimido[4,5-b]indoles | Inhibition of kinase activity, potential for neurodegenerative diseases and cancer. | nih.gov |

Antimicrobial Research

Indole derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating activity against bacteria, fungi, and viruses. researchgate.netarabjchem.org The presence of methoxy and chloro substituents on the indole ring can influence this activity. chim.itnih.gov

Derivatives of this compound have been investigated for their antibacterial effects. Studies on related indole structures have shown that the position and nature of substituents are crucial for antibacterial potency. For instance, in a series of indole-based bisamidines, the substitution pattern on the indole core significantly impacted their antibacterial spectrum against both Gram-positive and Gram-negative bacteria. nih.gov While direct data on this compound is limited, research on analogous compounds provides insights. For example, certain indole-thiadiazole and indole-triazole derivatives have shown excellent activity against various bacterial strains. turkjps.org

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant challenge in clinical settings. nih.gov Research has focused on developing new agents to combat this resistant pathogen. While specific studies on this compound against MRSA are not extensively documented, related indole derivatives have shown promise. For instance, certain 3-substituted-1H-imidazol-5-yl-1H-indole analogs demonstrated potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as ≤0.25 µg/mL. nih.gov The study highlighted that substitutions on the indole ring, including chloro and methoxy groups, influence the anti-MRSA activity. nih.gov Another study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also reported significant antibacterial activity against MRSA. turkjps.org

| Compound Class | Specific Analog | Bacterial Strain | Activity (MIC) |

|---|---|---|---|

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Analog 26 | MRSA | ≤0.25 µg/mL nih.gov |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Analog 32 | MRSA | ≤0.25 µg/mL nih.gov |

| Indole-thiadiazole | Compound 2c | MRSA | More effective than ciprofloxacin (B1669076) turkjps.org |

| Indole-triazole | Compound 3d | MRSA | More effective than ciprofloxacin turkjps.org |

| Compound Class | Fungal Strain | Activity |

|---|---|---|

| 1H-indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Potent antifungal agents researchgate.net |

| Indole-linked triazole derivatives | Candida albicans, C. krusei | Excellent antifungal activities turkjps.org |

| Isatin-indole molecular hybrids | Candida albicans, Aspergillus niger | Some analogs more potent than fluconazole (B54011) mdpi.com |

The indole scaffold is a key component in several antiviral drugs and research compounds. nih.gov Research into this compound-3-carboxylic acid, a derivative, has indicated its potential as an antiviral agent with promise in inhibiting viral replication. smolecule.com Other indole derivatives have been investigated for their activity against a range of viruses, including HIV-1 and SARS-CoV-2. nih.govnih.gov For instance, the introduction of a methoxy group at the C-7 position of the indole ring has been shown to increase the inhibitory effects against certain viral enzymes. nih.gov

The mechanisms through which indole derivatives exert their antimicrobial effects are diverse. Research on various indole analogs suggests multiple modes of action.

One of the proposed mechanisms of antimicrobial action for certain indole derivatives is the disruption of the microbial cell membrane. mdpi.com Studies on isatin-indole molecular hybrids have suggested that these compounds may interfere with the integrity of the cell membrane, leading to cell death. mdpi.com While the specific mechanism for this compound has not been detailed, this mode of action is a plausible pathway for its antimicrobial effects, consistent with findings for other substituted indoles.

Mechanisms of Antimicrobial Action

Inhibition of Nucleic Acid and Protein Synthesis

Certain analogs of this compound have demonstrated the ability to interfere with the fundamental processes of nucleic acid and protein synthesis. For instance, 7-chloro-4(1H)-quinolone, a related heterocyclic compound, has been identified for its capacity to damage DNA and consequently block DNA synthesis in tumor cells. mdpi.com This mechanism is a key strategy in the development of anticancer agents, as the inhibition of DNA synthesis is crucial for halting the proliferation of cancer cells. medchemexpress.com

Enzyme Inhibition

The indole scaffold is a prominent feature in the design of various enzyme inhibitors. Analogs of this compound have been shown to target a range of enzymes, highlighting a significant mechanism of their biological activity.

One area of focus has been the development of kinase inhibitors. A derivative from the 7-chloro-9H-pyrimido[4,5-b]indole series was identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in numerous pathologies, including cancer, diabetes, and CNS disorders. mdpi.comnih.gov Another related compound, 7-Chloro-4-(piperazin-1-yl)quinoline, acts as a potent inhibitor of sirtuins. glpbio.com

In the context of antiviral research, indole chloropyridinyl esters have been developed as inhibitors of the SARS-CoV-2 3CLpro enzyme, which is essential for viral replication. nih.gov Furthermore, certain indole derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine site of tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and cell death, a mechanism exploited in cancer therapy. nih.gov

Research into metabolic diseases has also utilized this scaffold. Hybrid molecules containing indole-oxadiazole and thiazolidinone elements have been synthesized and found to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Such inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Additionally, some indole-based derivatives have been investigated for their role in modulating carbonic anhydrase (CA) activity. nih.gov

The table below summarizes the enzyme inhibitory activities of various indole analogs.

| Compound Class/Derivative | Target Enzyme(s) | Therapeutic Area |

| 7-Chloro-9H-pyrimido[4,5-b]indole analog | Glycogen Synthase Kinase-3β (GSK-3β) | CNS disorders, Cancer |

| 7-Chloro-4-(piperazin-1-yl)quinoline | Sirtuins | Not specified |

| Indole chloropyridinyl esters | SARS-CoV-2 3CLpro | Antiviral |

| 2-phenyl-1H-indole derivatives | Tubulin | Anticancer |

| Hybrid indole-oxadiazole-thiazolidinone | α-amylase, α-glucosidase | Antidiabetic |

| 3-Chloro-6-methoxy-1H-indole-2-carboxylic acid | General enzyme inhibition studies | Biochemical Research |

Other Pharmacological Activities

Beyond direct enzyme and synthesis inhibition, these compounds exhibit a range of other pharmacological properties.

Anti-inflammatory Properties

The indole nucleus is a core component of many anti-inflammatory agents. chim.it Research has indicated that this compound-3-carboxylic acid possesses potential anti-inflammatory effects. smolecule.com More complex derivatives have also shown significant activity; for example, an ester of lorazepam and a methoxy-indole-acetate derivative displayed considerable anti-inflammatory properties. mdpi.com The mechanism for some indole derivatives involves the inhibition of TNF-α secretion, a key mediator in inflammation. ijpsr.com In vivo studies using models like carrageenan-induced paw edema have confirmed the anti-inflammatory potential of related quinoxaline (B1680401) derivatives. acs.org

Antidiabetic and Antiobesity Research

Indole derivatives are actively being investigated for their roles in managing metabolic disorders like diabetes and obesity. ijpsr.comrsc.org

For antidiabetic applications, research has focused on several mechanisms. One indole derivative was found to inhibit the proliferation of factors associated with diabetic nephropathy, such as IL-6 and collagen IV. sci-hub.se Another compound, PF-06409577, an indole acid, was identified as a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, for the potential treatment of diabetic nephropathy. acs.org As mentioned previously, the inhibition of α-amylase and α-glucosidase by indole-based hybrids presents another avenue for antidiabetic therapy. nih.gov

In the realm of antiobesity research, indole derivatives are being explored as cannabinoid receptor 1 (CB1) antagonists. tandfonline.com Additionally, ligands for the 5-HT6 serotonin (B10506) receptor, based on arylhydantoin-triazine structures, have demonstrated antiobesity effects in animal models. mdpi.com The extracts from celery seeds, which contain indole derivatives, have also been studied for their anti-obesity properties. researchgate.net

Antimalarial and Antiparasitic Activity

The 7-chloroquinoline scaffold is a well-known pharmacophore for antimalarial activity, and its incorporation into indole-containing structures has yielded promising results. chemrxiv.org Bisindolylcyclobutenediones, particularly a derivative featuring a 7-chloro and a 5'-methoxy substitution on the two indole rings, demonstrated potent antiplasmodial activity in the submicromolar range against Plasmodium falciparum. malariaworld.orgmdpi.comnih.gov

Hybrids combining the β-carboline structure with 4-amino-7-chloroquinoline have also been synthesized, showing low nanomolar activity against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum. mdpi.com Furthermore, simple derivatives like 7-Chloro-4-(piperazin-1-yl)quinoline are active against multiple P. falciparum strains. glpbio.com The antiparasitic activity extends beyond malaria, with some 1H-indole-2-carboxamides showing efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

The table below highlights some indole analogs and their antiplasmodial activities.

| Compound/Analog Class | Activity/Target | IC₅₀ Values/Potency |

| 3-(7-Chloro-1H-indol-3-yl)-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione (2ai) | Anti-erythrocytic activity against P. falciparum | 0.69 µM. malariaworld.org |

| β-Carboline/Chloroquine Hybrids | P. falciparum 3D7 (CQ sensitive) and Dd2 (multi-drug resistant) strains | Low nanomolar range (e.g., 4.6 nM against 3D7 and 10.5 nM against Dd2 for compound 37). mdpi.com |

| 7-Chloro-4-(piperazin-1-yl)quinoline | P. falciparum D10 and K1 strains | 1.18 µM (D10) and 0.97 µM (K1). glpbio.com |

| 1H-indole-2-carboxamides | Trypanosoma cruzi | Moderate to good potency (pEC₅₀ 5.4 - 6.2). nih.gov |

Neuropharmacological Applications

Indole derivatives and their analogs are being explored for a variety of neuropharmacological applications due to their interaction with key central nervous system targets. vulcanchem.com

As previously noted, the inhibition of GSK-3β by 7-chloro-9H-pyrimido[4,5-b]indole derivatives is highly relevant, as dysregulation of this enzyme is linked to neurodegenerative conditions like Alzheimer's disease and other CNS disorders. medchemexpress.commdpi.comnih.gov Similarly, the activation of carbonic anhydrase in the brain, a possibility for some indole derivatives, has been implicated in Alzheimer's disease and dementia research. nih.gov

The serotonin receptor system is another major target. A novel series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives has been developed as potent antagonists of the 5-HT6 receptor. researchgate.net One such compound demonstrated the ability to reverse cognitive deficits in animal models, suggesting its potential as a cognition-enhancing agent. researchgate.net

Receptor Modulatory Effects (e.g., CB1, H4R)

Derivatives of this compound have been investigated for their effects on various receptors, notably the cannabinoid type 1 (CB1) receptor. The CB1 receptor, a G-protein coupled receptor, is a key component of the endocannabinoid system and is involved in numerous physiological processes. nih.gov

Structure-activity relationship (SAR) studies on a series of 1H-indole-2-carboxamides have shed light on the structural requirements for allosteric modulation of the CB1 receptor. nih.gov These studies have shown that the potency of these compounds can be influenced by substituents on the indole ring. For instance, a chloro or fluoro group at the C5 position of the indole ring was found to enhance CB1 allosteric modulating activity. nih.gov While the chloro group showed a preference for the 3-position substitution pattern, the methoxy group was less affected by its position, with both 2- and 3-position substituted analogs displaying moderate potency. nih.gov

Specifically, chlorination at positions 2, 6, and 7 of the indole core in analogues of the synthetic cannabinoid MDMB-CHMICA resulted in compounds that largely retained their high binding affinities for the human CB1 receptor (hCB1). mdpi.com Conversely, chlorination at the 4 and 5-positions led to a reduction in binding affinity. mdpi.com The introduction of a methoxy group as a hydrogen bond acceptor has also been explored in diarylurea-based allosteric modulators of the CB1 receptor. nih.gov

Table 1: Receptor Modulatory Effects of Indole Analogs

| Compound Class | Receptor | Effect | Key Structural Features |

|---|---|---|---|

| 1H-indole-2-carboxamides | CB1 | Negative Allosteric Modulator | Chloro or fluoro at C5 enhances potency. nih.gov |

| MDMB-CHMICA Analogs | hCB1 | High Binding Affinity | Chlorination at positions 2, 6, and 7. mdpi.com |

| Diarylureas | CB1 | Allosteric Modulator | Methoxy group as a hydrogen bond acceptor. nih.gov |

Antioxidant Activity

Indole derivatives are known to exhibit antioxidant properties. smolecule.com Compounds containing indole structures often show antioxidant activity, which may contribute to their potential therapeutic effects. smolecule.com The synthesis of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives has been undertaken to evaluate their antioxidant potential. tandfonline.com

In studies involving C-3 sulfur-substituted indoles, compounds such as bis(indol-3-yl) sulfide (B99878) and bis(indol-3-yl) sulfone have demonstrated potent antioxidant activity in DPPH, ABTS, and FRAP assays. ijpsr.com The antioxidant activity of indole derivatives is a significant area of research due to its potential implications in various pathological conditions.

Structure-Activity Relationships in Biological Contexts

The biological activity of indole derivatives is highly dependent on their structural features, including the nature and position of substituents on the indole ring. chim.itaablocks.com

Impact of Substituent Position and Nature on Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of indole-based compounds. For instance, in a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives evaluated for anti-leishmanial activity, it was found that para substitution with ortho-para directing groups like methoxy and chloro significantly enhanced the inhibition of promastigotes. aablocks.com Conversely, ortho substitution with these groups drastically decreased activity. aablocks.com

In the context of CB1 receptor allosteric modulators, the position of substituents on the indole ring plays a critical role. nih.gov A chloro group was preferred at the 3-position, whereas a methoxy group showed less positional preference. nih.gov For 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, SAR studies indicated that specific substitutions were key to their potency. nih.gov

The halogenation of the indole ring has been shown to have a significant impact on receptor binding. For example, in a series of tetracyclic indole derivatives with anti-HCV properties, a fluoro group at the C-1 position was found to be crucial for potent activity. nih.gov

Table 2: Impact of Substituents on Bioactivity of Indole Analogs

| Compound Series | Biological Target/Activity | Favorable Substituent & Position | Unfavorable Substituent & Position |

|---|---|---|---|

| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indoles | Anti-leishmanial | para-methoxy, para-chloro | ortho-methoxy, ortho-chloro |

| 1H-indole-2-carboxamides | CB1 Receptor Modulation | 5-chloro, 3-chloro | 3-dimethylamino |

| Tetracyclic indoles | Anti-HCV | 1-fluoro | --- |

Pharmacological Profiling of Derivatives

The pharmacological profiling of indole derivatives has revealed a wide range of activities. ijpsr.com For example, a series of substituted 1H-indole-2-carboxamides were evaluated for their CB1 allosteric modulating activity in calcium mobilization assays. ijpsr.com The most potent compound in this series, 5-Chloro-N-{2-[4-(diethylamino) phenyl] ethyl}-1H-indole-2-carboxamide, exhibited an IC50 value of 79 µM. ijpsr.com

Indole derivatives have also been investigated as inhibitors of various enzymes. For instance, pyrimidine-derived indole ribonucleosides have been tested for their in vitro antiproliferative and antiviral activities. ijpsr.com Furthermore, 2-aryl/pyridin-2-yl-1H-indole derivatives have been identified as potent and selective hepsin inhibitors. ijpsr.com The diverse pharmacological profiles of these derivatives underscore the versatility of the indole scaffold in drug discovery. researchgate.netijpsr.com

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

A lead compound is a chemical starting point for the development of a new drug. The 7-chloro-4-methoxy-1H-indole framework and its close analogs have served as lead compounds in various drug discovery programs. vulcanchem.comevitachem.com For instance, derivatives such as methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate act as crucial intermediates in the synthesis of kinase inhibitors, which are a major class of cancer therapeutics. vulcanchem.com Structural modifications at different positions on the indole (B1671886) ring can enhance selectivity for specific cancer-related targets. vulcanchem.com